molecular formula C14H16N2O B14790212 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one

2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one

Cat. No.: B14790212
M. Wt: 228.29 g/mol
InChI Key: VSGXCHUAHRVCPL-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Heterocycles in Contemporary Chemical Research

Spirocyclic heterocycles are a unique class of organic compounds characterized by two rings connected by a single common atom, known as the spiro atom. This structural feature imparts a distinct three-dimensionality that is often absent in their monocyclic or fused-ring counterparts. rsc.org In recent years, the application of spirocyclic structures in drug discovery has seen a dramatic increase. rsc.org This surge in interest can be attributed to several key advantages offered by these scaffolds.

The inherent rigidity of spirocycles allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. mdpi.comacs.org Furthermore, the introduction of a spirocyclic moiety can favorably modulate the physicochemical properties of a molecule, such as its lipophilicity, aqueous solubility, and metabolic stability. rsc.orgresearchgate.net These properties are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Spirocyclic systems are found in a number of natural products with notable biological activities, including anticancer and antiviral agents. rsc.orgnih.gov

Overview of the 1,3-Diazaspiro[4.4]non-2-en-4-one Core Structure

The 1,3-diazaspiro[4.4]non-2-en-4-one core is a bicyclic heterocyclic system containing a five-membered cyclopentane (B165970) ring and a five-membered hydantoin-like ring sharing a spiro carbon atom. The hydantoin (B18101) ring features two nitrogen atoms at positions 1 and 3, a carbonyl group at position 4, and a double bond between the nitrogen at position 1 and the carbon at position 2. This scaffold provides a versatile platform for chemical modification at various positions, allowing for the introduction of a wide range of substituents to explore the chemical space and modulate biological activity.

While specific details on the synthesis of the unsubstituted 1,3-diazaspiro[4.4]non-2-en-4-one are not extensively documented in readily available literature, the synthesis of related diazaspiro compounds often involves multi-step reaction sequences. For instance, the synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione has been reported. scbt.com The general synthetic strategies for such scaffolds can provide a basis for the preparation of the 1,3-diazaspiro[4.4]non-2-en-4-one core.

Positioning of 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one within the Spirocyclic Chemical Space

This compound is a specific derivative of the core structure where a benzyl (B1604629) group is attached to the carbon atom at position 2. The introduction of the benzyl group significantly influences the molecule's properties. The aromatic ring of the benzyl group can participate in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which can be crucial for binding to biological targets.

While dedicated research on the synthesis and biological evaluation of this compound is not widely published, its structural features suggest potential areas of interest. The presence of the benzyl group, a common substituent in many biologically active compounds, coupled with the spirocyclic diazaspiroketone core, makes it an intriguing candidate for further investigation in medicinal chemistry.

General Research Directions for Spirocyclic Diazaspiroketones

The broader class of spirocyclic diazaspiroketones is being actively explored for a range of therapeutic applications. Research in this area is multifaceted and encompasses several key directions:

Synthesis of Novel Derivatives: A primary focus is the development of efficient and stereoselective synthetic methods to access a diverse library of spirocyclic diazaspiroketones with various substituents. researchgate.net This allows for a systematic exploration of structure-activity relationships.

Biological Screening: These newly synthesized compounds are often screened against a panel of biological targets to identify potential therapeutic activities. Areas of interest include oncology, infectious diseases, and neurological disorders. nih.govgoogle.com For example, certain diazaspiro compounds have been investigated for their potential in treating pain. google.com

Computational Studies: Molecular modeling and computational chemistry play a crucial role in understanding the conformational preferences of these rigid molecules and predicting their interactions with biological macromolecules. mdpi.com This aids in the rational design of more potent and selective analogues.

Bioisosteric Replacement: Spirocyclic diazaspiroketone scaffolds are also being explored as bioisosteres for other chemical groups, such as piperazines, to improve the pharmacokinetic properties of existing drug molecules. mdpi.com

The continued exploration of this chemical class holds significant promise for the discovery of new therapeutic agents with novel mechanisms of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-benzyl-1,3-diazaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C14H16N2O/c17-13-14(8-4-5-9-14)16-12(15-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,16,17)

InChI Key

VSGXCHUAHRVCPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)NC(=N2)CC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Benzyl 1,3 Diazaspiro 4.4 Non 2 En 4 One and Analogues

Strategies for the Construction of the 1,3-Diazaspiro[4.4]non-2-en-4-one Skeleton

The construction of the 1,3-diazaspiro[4.4]non-2-en-4-one framework relies on a variety of synthetic strategies that can efficiently generate the characteristic spirocyclic system. These methods range from classical cyclization reactions to modern multicomponent and annulation protocols, each offering distinct advantages in terms of efficiency, diversity, and stereochemical control.

Cyclization Reactions for Spirohydantoin Core Formation

Cyclization reactions represent a fundamental approach to the synthesis of the spirohydantoin core. These methods typically involve the formation of the hydantoin (B18101) ring onto a pre-existing cyclic ketone or a precursor that can generate the spiro center.

While direct condensation of cyclic diamines with ketoesters or diketones is a plausible route, a more established and versatile method for synthesizing spirohydantoins is the Bucherer-Bergs reaction. organic-chemistry.orgmdpi.comalfa-chemistry.comwikipedia.org This multicomponent reaction utilizes a cyclic ketone, a cyanide source (like potassium or sodium cyanide), and ammonium (B1175870) carbonate to produce the spirohydantoin scaffold directly. organic-chemistry.orgmdpi.comalfa-chemistry.comwikipedia.org The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (B1221849) to form an aminonitrile. Subsequent reaction with carbon dioxide (derived from ammonium carbonate) and intramolecular cyclization yields the hydantoin ring spiro-fused to the original carbocycle. alfa-chemistry.com

The scope of the Bucherer-Bergs synthesis is broad, accommodating a wide variety of cyclic ketones, which allows for the generation of diverse spirohydantoins. mdpi.com The products are often crystalline and can be easily purified by recrystallization. mdpi.com For instance, the reaction of cyclopentanone (B42830) with potassium cyanide and ammonium carbonate would yield the parent 1,3-diazaspiro[4.4]nonane-2,4-dione. Subsequent N-alkylation could then introduce the benzyl (B1604629) group.

Another powerful strategy involves solid-phase synthesis, where a resin-bound cyclic α,α-disubstituted α-amino ester serves as a key intermediate. nih.govresearchgate.net In this approach, the spirohydantoin is constructed on a solid support. The synthesis can involve the coupling of an isocyanate with the resin-bound amino ester, followed by a base-mediated cyclization cleavage to release the desired spirohydantoin. nih.govresearchgate.net This methodology is highly amenable to the creation of compound libraries for drug discovery. nih.gov

Starting MaterialsReaction Name/TypeKey FeaturesProduct Class
Cyclic Ketone, KCN, (NH₄)₂CO₃Bucherer-Bergs ReactionOne-pot, multicomponent synthesis. organic-chemistry.orgmdpi.comSpirohydantoins
Resin-bound cyclic α-amino ester, IsocyanateSolid-Phase SynthesisSuitable for library synthesis, involves cyclization cleavage. nih.govresearchgate.netSpirohydantoins

Multicomponent Reaction Protocols for Spiroheterocycle Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. mdpi.com

The aforementioned Bucherer-Bergs reaction is a prime example of an MCR used for spirohydantoin synthesis. mdpi.comalfa-chemistry.com It brings together a ketone, a cyanide salt, and ammonium carbonate to construct the spiro-fused imidazolidine-2,4-dione ring system in one pot. alfa-chemistry.comwikipedia.org

The Ugi reaction is another prominent MCR with vast potential for generating diverse heterocyclic scaffolds, including spiro systems. mdpi.comresearchgate.netwikipedia.org The classical Ugi four-component reaction (U-4CR) involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like adduct. researchgate.netwikipedia.org This linear product can be designed with appropriate functional groups to undergo subsequent post-Ugi transformations, such as intramolecular cyclizations, to yield complex heterocyclic structures, including spirocycles. researchgate.netfrontiersin.org For example, using a cyclic amino acid as the amine component can directly lead to precursors for spiro-fused diketopiperazines and other related structures. frontiersin.org

Reaction NameComponentsProduct TypeKey Advantages
Bucherer-BergsKetone, Cyanide, Ammonium CarbonateSpirohydantoinsDirect, one-pot synthesis of the core structure. mdpi.com
Ugi ReactionKetone/Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino amidesHigh diversity, post-MCR cyclizations can yield spiroheterocycles. mdpi.comresearchgate.net

Annulation Reactions for Spirocyclic Frameworks

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools for constructing spirocyclic frameworks. These methods often offer high levels of stereocontrol and can be catalyzed by various means.

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of promoting a wide range of chemical transformations, including annulation reactions for the synthesis of complex heterocycles. nih.gov NHC-catalyzed formal cycloadditions, such as [3+2] and [2+3] annulations, provide efficient and highly enantioselective routes to spiro-heterocycles. nih.govbohrium.comnih.govrsc.orgresearchgate.net

In a typical NHC-catalyzed [3+2] annulation, an α,β-unsaturated aldehyde (enal) reacts with a suitable three-atom component. nih.govnih.gov The NHC catalyst first adds to the enal to generate a reactive intermediate, such as a Breslow intermediate or a homoenolate, which then undergoes cycloaddition with the second substrate. nih.gov This strategy has been successfully applied to the synthesis of spirooxindoles and spiropyrazolones, which bear structural resemblance to the diazaspiro[4.4]nonane core. rsc.orgresearchgate.net The manipulation of reactive intermediates allows for different annulation pathways, such as a [2+3] annulation between a ketimine and an enal, to be selectively achieved, leading to highly functionalized spiro-γ-lactams. nih.govrsc.orgresearchgate.net

Annulation TypeKey ReactantsCatalystProduct Type
Formal [3+2] Annulationα,β-Unsaturated Aldehyde, AzaauroneChiral N-Heterocyclic CarbeneSpiro-heterocycles
Formal [2+3] AnnulationKetimine, EnalN-Heterocyclic CarbeneSpirooxindole γ-lactams

Formal [4+1] annulation reactions provide a direct method for the construction of five-membered rings by combining a four-atom synthon with a one-atom synthon. This strategy is particularly relevant for the synthesis of the pyrrolidine (B122466) or imidazolidinone portion of the 1,3-diazaspiro[4.4]non-2-en-4-one skeleton.

These reactions can be viewed as catalyst-free multicomponent processes in some instances, for example, in the synthesis of unsaturated BN-heterocycles through a hydroboration/allylboration/[4+1] cycloaddition sequence. rsc.org While specific examples leading directly to the 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one are not extensively documented in the initial literature survey, the principle of combining a four-atom diene or equivalent with a one-atom component (such as an isonitrile) represents a viable and powerful approach for constructing the requisite five-membered heterocyclic ring of the spiro system. rsc.org

Stereoselective Synthetic Pathways

Achieving stereochemical control is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different physiological effects. For spirocyclic systems like this compound, which contains a chiral spiro-carbon, the development of stereoselective synthetic routes is crucial.

Catalytic asymmetric synthesis represents a highly efficient strategy for producing enantiomerically pure compounds. nih.gov This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, often with high enantioselectivity. nih.gov While specific literature on the catalytic asymmetric synthesis of this compound is nascent, methodologies developed for structurally related spiro-heterocycles provide a foundational framework.

Organocatalysis, in particular, has emerged as a powerful tool. For instance, the asymmetric synthesis of oxazolidino spiropyrazolinones has been achieved through a domino reaction involving N,O-acetalization and an aza-Michael addition. uva.esrsc.org This reaction, promoted by a hydroquinine-derived bifunctional squaramide catalyst, successfully generates two stereocenters with high enantioselectivities (up to >99% ee) and moderate to good diastereoselectivities. uva.esrsc.org Such cascade strategies, which build molecular complexity in a single step, are highly desirable.

Another promising avenue is metalloradical catalysis (MRC), which has been successfully applied to control both enantioselectivity and diastereoselectivity in radical cascade cyclizations to form bicyclic structures. nih.gov The use of Co(II)-based catalytic systems with D2-symmetric chiral amidoporphyrin ligands has enabled the asymmetric radical bicyclization of 1,6-enynes with diazo compounds, demonstrating the potential of this method for constructing complex chiral scaffolds. nih.gov

Table 1: Examples of Catalytic Asymmetric Approaches for Spiro-Heterocycles

Catalyst Type Reaction Type Substrates Key Feature Ref.
Squaramide Organocatalyst Domino N,O-acetalization/aza Michael N-Boc ketimines, γ-hydroxyenones High enantioselectivity (>99% ee) uva.esrsc.org
Co(II)-Amidoporphyrin Radical Bicyclization 1,6-enynes, diazo compounds Controls both enantioselectivity and diastereoselectivity nih.gov

Diastereoselective control is critical when multiple stereocenters are formed during the key spirocyclization step. A notable strategy involves an acid-catalyzed cyclization of a pendent chiral aminoamide unit onto a 2,3-dehydroproline amide moiety. This method has been used to access spirocyclic diketopiperazines, a structure related to the diazaspiro[4.4]non-2-en-4-one core, with excellent diastereoselectivity (up to >98:2 dr). nih.gov The level of stereoinduction is influenced by the steric bulk of the substituent on the chiral aminoamide, demonstrating a predictable method for controlling the diastereochemical outcome. nih.gov

Domino radical bicyclization is another effective technique for synthesizing 1-azaspiro[4.4]nonane derivatives. nih.gov This process, involving the formation and capture of alkoxyaminyl radicals, typically yields a mixture of diastereomers but often shows a strong preference for the trans configuration. The diastereoselectivity of this reaction can be enhanced by the choice of radical initiator; for example, using triethylborane (B153662) (Et₃B) at room temperature can increase the diastereomeric ratio, potentially due to the formation of a bulky complex that sterically disfavors the formation of the cis diastereomer. nih.gov

Table 2: Diastereoselective Spirocyclization Methodologies

Method Key Reagents Product Class Diastereoselectivity Ref.
Acid-Catalyzed Cyclization Chiral aminoamide, 2,3-dehydroproline amide Spirocyclic Diketopiperazines Up to >98:2 dr nih.gov
Domino Radical Bicyclization Bu₃SnH, AIBN or Et₃B 1-Azaspiro[4.4]nonane derivatives Predominantly trans configuration nih.gov

Functionalization Strategies for Introducing the 2-Benzyl Moiety

The introduction of the 2-benzyl group can be achieved either during the initial construction of the spirocyclic core or through modification of a pre-formed scaffold.

Direct alkylation is a common method for introducing substituents onto heterocyclic frameworks. In the synthesis of analogues like Sparsentan, a dual endothelin angiotensin receptor antagonist, a key step involves the N-alkylation of a 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one intermediate. tdcommons.org This reaction is typically carried out in the presence of a strong base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The pre-formed spiro-amide is deprotonated at the N-3 position, followed by nucleophilic attack on a substituted benzyl bromide (e.g., 4'-(bromomethyl)-[1,1'-biphenyl]-2-sulfonamide derivative). tdcommons.org This approach can be directly adapted to introduce a simple benzyl group using benzyl bromide.

Post-cyclization modification offers a versatile route to a variety of analogues from a common intermediate. The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related spiro-hydantoin, involves a cyclization step using sodium hydride in DMF, followed by acid hydrolysis. mdpi.com This demonstrates that the nitrogen atoms of the hydantoin core are reactive and can be functionalized after the spiro-ring system is established.

For the this compound scaffold, the initial synthesis often yields a 2-alkyl or 2-aryl substituted core, which is then elaborated. The synthesis of Irbesartan intermediates, for example, starts with 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one. innospk.com This intermediate then undergoes further reactions to build the final complex molecule. innospk.com A similar strategy could involve synthesizing the unsubstituted 1,3-diazaspiro[4.4]non-2-en-4-one core followed by a selective benzylation at the C-2 position, potentially through activation and reaction with a benzyl organometallic reagent, although N-alkylation is often more facile.

Green Chemistry Principles in the Synthesis of Diazaspiro[4.4]non-2-en-4-one Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes through methods like using safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. mdpi.com In the synthesis of heterocyclic compounds, several green strategies have been reported that are applicable to the diazaspiro[4.4]non-2-en-4-one framework.

One key principle is the use of environmentally benign catalysts. For the synthesis of 1,2,4-thiadiazoles, protocols using hypervalent iodine(III) as an inexpensive, metal-free catalyst have been developed, featuring short reaction times and high yields at ambient temperature. mdpi.com Similarly, recoverable and non-toxic catalysts like montmorillonite (B579905) K10 clay have been used for efficient N-S bond formation. mdpi.com Applying such catalytic systems to the cyclization steps in the synthesis of diazaspiro-compounds could significantly improve their environmental footprint.

Table 3: Relevant Green Chemistry Approaches

Green Principle Methodology Example Application Potential Benefit for Diazaspiro Synthesis Ref.
Metal-Free Catalysis Hypervalent iodine(III) catalyst Synthesis of 5-amino-1,2,4-thiadiazoles Avoids toxic metal waste, mild conditions mdpi.com
Recoverable Catalysts Montmorillonite K10 clay Construction of N-fused imino-1,2,4-thiadiazoles Catalyst can be reused, reducing cost and waste mdpi.com
Green Solvents Ionic liquids Oxidative dimerization of aryl thioamides Reduces reliance on volatile organic compounds mdpi.com

One-Pot Synthetic Procedures and Process Intensification

The efficient synthesis of complex heterocyclic scaffolds like this compound is a key objective in medicinal and process chemistry. Modern synthetic strategies increasingly focus on one-pot procedures and process intensification to improve yield, reduce waste, and enhance safety and scalability. These approaches are particularly relevant for producing spirocyclic compounds, which are valuable frameworks in drug discovery.

Multicomponent reactions (MCRs) represent a powerful class of one-pot syntheses for rapidly building molecular complexity. rug.nlnih.gov For instance, a three-component reaction between alkyl isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-one derivatives has been developed to produce novel spiro heterocycles efficiently. nih.gov These reactions proceed by generating a zwitterionic intermediate in situ which then undergoes further transformations to yield the final spiro architecture. nih.gov The conditions for these reactions are often optimized to be catalyst-free and conducted at elevated temperatures in solvents like toluene (B28343) to achieve high yields. nih.gov

The table below summarizes representative conditions for one-pot syntheses of related spirocyclic systems.

Table 1: Examples of One-Pot Synthetic Conditions for Spirocyclic Compounds

Reaction Type Key Reactants Solvent/Catalyst Temperature (°C) Yield (%) Reference
Intramolecular Cyclization 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one, thioglycolic acid Thioglycolic acid Reflux 67-79 nih.gov
Three-Component Reaction Cyclohexyl isocyanide, Dimethyl acetylenedicarboxylate, 4-benzylidene-3-methylisoxazol-5(4H)-one Toluene 110 Good nih.gov

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. thieme-connect.de Continuous-flow chemistry is a primary tool for process intensification, replacing traditional batch reactors with micro- or meso-scale flow systems. durham.ac.ukuc.pt This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and better product quality. nih.govresearchgate.net

The Bucherer-Bergs reaction, a classic method for synthesizing hydantoins (which share a structural motif with 1,3-diazaspiro[4.4]non-2-en-4-one), has been significantly intensified using continuous-flow technology. thieme-connect.deorganic-chemistry.orgista.ac.at In a typical setup, two separate feeds—one containing the organic substrate (e.g., a ketone) and the other an aqueous solution of reagents like potassium cyanide and ammonium carbonate—are pumped into a heated and pressurized reactor coil. thieme-connect.deresearchgate.net This biphasic flow approach enhances the interfacial area between the reactants, accelerating the reaction rate and enabling nearly quantitative conversions in minutes, a significant improvement over batch processes that can take hours or days. thieme-connect.deorganic-chemistry.org The absence of headspace in the flow reactor also improves safety by containing volatile and toxic substances like ammonia. thieme-connect.de

The data below illustrates the efficiency gains achieved by applying continuous-flow processing to the Bucherer-Bergs synthesis of a hydantoin from acetophenone.

Table 2: Comparison of Batch vs. Continuous-Flow Bucherer-Bergs Reaction for Acetophenone

Parameter Conventional Batch Intensified Continuous-Flow Reference
Temperature Reflux 120 °C thieme-connect.de
Pressure Atmospheric 20 bar thieme-connect.de
Reaction Time Several hours to days ~30 minutes thieme-connect.deresearchgate.net
Conversion Variable, often inefficient Almost quantitative organic-chemistry.orgresearchgate.net
Solvent System Water/Ethanol Ethyl acetate/Water (two-feed) thieme-connect.deorganic-chemistry.org

| Safety Profile | Loss of volatile reagents (NH3, CO2) | Contained system, no headspace | thieme-connect.de |

The principles of continuous-flow synthesis are broadly applicable and could be adapted for the large-scale, efficient production of this compound and its analogues. uc.ptmdpi.com Such a process would likely involve the precise mixing of reactant streams in a heated, pressurized reactor, allowing for rapid and controlled formation of the spirocyclic core with minimal manual handling and improved process safety. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Benzyl 1,3 Diazaspiro 4.4 Non 2 En 4 One

Cycloaddition Reactions of the Enone Moiety

The carbon-carbon double bond of the enone system in 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one serves as a reactive site for various cycloaddition reactions. These reactions are powerful tools for the construction of intricate polycyclic and spirocyclic frameworks in a stereocontrolled manner.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are a class of pericyclic reactions that involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. The enone moiety of this compound can act as an efficient dipolarophile, reacting with various 1,3-dipoles.

The [3+2] cycloaddition reaction of azomethine ylides with the enone of this compound provides a direct route to novel spiro-pyrrolidine derivatives. Azomethine ylides, which can be generated in situ from the condensation of an α-amino acid with a carbonyl compound, react with the double bond of the diazaspiroenone to afford complex dispiroheterocyclic systems. mdpi.com

For instance, the three-component reaction of isatin (B1672199), sarcosine (B1681465) (N-methylglycine), and a suitable dipolarophile leads to the formation of dispiro[indoline-3,2'-pyrrolidine-3',4''-imidazolidine]-trione derivatives. interesjournals.org While a specific study with this compound as the dipolarophile is not extensively documented, the reaction is known to proceed with high regioselectivity and diastereoselectivity with analogous 5-methylidene-imidazolones. nih.gov The reaction involves the in situ generation of an azomethine ylide from isatin and sarcosine, which then undergoes a [3+2] cycloaddition with the exocyclic double bond of the dipolarophile. nih.gov

The general mechanism for this type of reaction involves the formation of a transient azomethine ylide which then adds across the double bond of the enone system. The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. Typically, the reaction leads to the formation of a single major regioisomer. Furthermore, the stereochemical outcome is often highly controlled, leading to the formation of specific diastereomers.

Table 1: Representative Products from 1,3-Dipolar Cycloaddition of Azomethine Ylides with Imidazolone (B8795221) Derivatives nih.gov

DipolarophileAzomethine Ylide PrecursorsProductYield (%)
5-Methylidene-3-phenyl-2-thioxoimidazolidin-4-oneIsatin, SarcosineDispiro[imidazolidine-4,3'-pyrrolidine-2',3''-indoline]-2-thioxo-5,2''-dione61
5-Methylidene-3-phenylimidazolidine-2,4-dione5-Chloroisatin, Sarcosine5''-Chloro-dispiro[imidazolidine-4,3'-pyrrolidine-2',3''-indoline]-2,5,2''-trione48
5-Methylidene-3-phenylimidazolidine-2,4-dioneN-Methylisatin, Sarcosine1''-Methyl-dispiro[imidazolidine-4,3'-pyrrolidine-2',3''-indoline]-2,5,2''-trione75

This table presents data for analogous reactions, as specific data for this compound was not available in the searched literature.

While the reaction of this compound with azomethine ylides is anticipated based on the reactivity of similar compounds, its interactions with other 1,3-dipoles like diazo compounds and nitrones are less documented in readily available literature. Theoretically, the enone system should be susceptible to cycloaddition with these dipoles as well.

The reaction with diazomethane (B1218177) or other diazoalkanes would be expected to yield pyrazoline derivatives. The regioselectivity of this addition would be influenced by the electronic nature of the enone. Similarly, cycloaddition with nitrones would lead to the formation of isoxazolidine-fused spiro systems. The stereochemical outcome of such reactions would be of significant interest for the synthesis of complex, stereochemically rich molecules. Further experimental investigation is required to fully characterize these potential transformations.

Diels-Alder Reactions of Spiro Enones

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this context, the enone moiety of this compound can act as a dienophile, reacting with a conjugated diene. The reactivity of the enone as a dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group.

While specific examples of Diels-Alder reactions involving this compound are not prevalent in the surveyed literature, its structural features suggest it would be a competent dienophile. For instance, its reaction with a reactive diene like cyclopentadiene (B3395910) would be expected to yield a polycyclic adduct with a newly formed six-membered ring. researchgate.netnih.gov The stereoselectivity of such a reaction would likely favor the endo product due to secondary orbital interactions, a common feature in Diels-Alder reactions. sciforum.net

The general utility of heterocyclic dienophiles in Diels-Alder reactions has been demonstrated for the synthesis of various fused and spirocyclic systems. nih.gov The reaction conditions, such as temperature and the use of Lewis acid catalysts, can significantly influence the reaction rate and selectivity.

Electrophilic and Nucleophilic Substitution Reactions

The this compound scaffold possesses several sites susceptible to electrophilic and nucleophilic attack. The enone system, with its electron-deficient double bond, is a prime target for nucleophilic addition (a 1,4- or Michael addition). Weaker nucleophiles generally favor the 1,4-addition pathway. youtube.com Stronger nucleophiles, on the other hand, may favor a 1,2-addition to the carbonyl group. youtube.com

The nitrogen atoms of the diazaspiro ring system can also exhibit nucleophilic character, particularly the nitrogen at the 3-position, and can be alkylated or acylated. For example, the related compound 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one is known to undergo N-alkylation in the synthesis of more complex pharmaceutical intermediates. innospk.com

Electrophilic additions can occur at the double bond, although this is less common for enones due to the deactivating effect of the carbonyl group. Under certain conditions, reactions with electrophiles such as halogens could potentially lead to di-halogenated products.

Oxidation and Reduction Transformations of the Spirocyclic System

The enone moiety and other functional groups within the this compound molecule can undergo various oxidation and reduction reactions.

Oxidation: The double bond of the enone is susceptible to oxidative cleavage or epoxidation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the epoxidation of alkenes and could potentially form a spiro-epoxide derivative. masterorganicchemistry.comorganic-chemistry.org The benzyl (B1604629) group could also be oxidized under more vigorous conditions.

Reduction: The enone system offers multiple sites for reduction. The carbon-carbon double bond can be selectively hydrogenated using catalytic hydrogenation (e.g., H₂/Pd-C), leading to the corresponding saturated spirocyclic ketone. The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions can allow for selective reduction of either the double bond or the carbonyl group. For instance, catalytic hydrogenation would typically reduce the double bond, while NaBH₄ would selectively reduce the ketone.

Further research is necessary to fully explore the scope and limitations of these transformations for this compound and to develop synthetic methodologies for the preparation of novel derivatives.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of scientific literature and chemical databases indicates a significant gap in publicly accessible research on the specific chemical reactivity, annulation pathways, and computational analysis of the compound this compound. Despite its structural similarity to compounds of medicinal interest, detailed mechanistic and theoretical studies on this particular molecule appear to be limited or not widely published.

The core structure, 1,3-diazaspiro[4.4]non-1-en-4-one, is a key component in the synthesis of various biologically active molecules. For instance, the closely related analogue, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, is a well-documented intermediate in the production of Irbesartan, a widely used antihypertensive drug. innospk.com The reactivity of this butyl analogue is primarily centered on modifications at the nitrogen positions to build the final drug structure. However, specific studies detailing the annulation pathways and divergent reactivity of the 2-benzyl substituted variant are not readily found in the surveyed literature.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are fundamental in synthetic organic chemistry for building complex molecular architectures. For a compound like this compound, potential annulation pathways could theoretically involve its integrated cyclic enamine and amide functionalities. However, without experimental data, any discussion on such pathways remains speculative. General principles of cycloaddition reactions involving similar heterocyclic systems, such as [4+2] and [3+2] cycloadditions, have been studied for other N-heterocycles, but their direct applicability to this specific spirocyclic imidazolone is not documented. mdpi.comnih.gov

Similarly, a thorough search for computational studies focused on the reaction mechanisms of this compound yielded no specific results. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms, including the analysis of transition states to predict selectivity and the role of catalysts in influencing reactivity and stereoselectivity. While general computational methodologies for studying N-heterocycles and their reactions are well-established, their application to this specific compound has not been reported in the available scientific literature. Such studies would be invaluable for elucidating the electronic and steric factors governing its reactivity and for designing novel synthetic transformations.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds. For a molecule with the complexity of 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton and carbon signals unambiguously.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the diazaspiro[4.4]nonane core. The aromatic protons of the benzyl group would typically appear in the downfield region, approximately between 7.2 and 7.5 ppm, as a complex multiplet. The benzylic methylene (B1212753) protons (CH₂) are anticipated to resonate as a singlet or a pair of doublets if they are diastereotopic, likely in the range of 4.5 to 5.0 ppm.

The protons on the five-membered rings of the spirocyclic system would present more complex patterns due to spin-spin coupling. The methylene protons of the pyrrolidine (B122466) ring are expected to show multiplets in the aliphatic region of the spectrum. For a related compound, 2,7-Diazaspiro[4.4]nonane-1,3-dione, 2-(phenylMethyl)-, the proton signals for the spiro system are observed, providing a reference for expected chemical shifts in the target molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅) 7.2 - 7.5 m
Benzylic (CH₂) 4.5 - 5.0 s or ABq
Spirocyclic CH₂ 1.8 - 3.5 m
NH 7.0 - 8.5 br s

Note: These are predicted values based on analogous structures and may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the lactam ring is expected to be the most downfield signal, typically appearing around 170-180 ppm. The imine carbon (C=N) would also be in the downfield region, likely between 150 and 165 ppm. The spiro carbon, being a quaternary carbon, will have a characteristic chemical shift. Aromatic carbons of the benzyl group will resonate in the 125-140 ppm range. The aliphatic carbons of the pyrrolidine rings and the benzylic carbon will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 170 - 180
C=N 150 - 165
Aromatic (C₆H₅) 125 - 140
Spiro (C) 60 - 75
Benzylic (CH₂) 45 - 55
Spirocyclic CH₂ 25 - 50

Note: These are predicted values and are subject to experimental verification.

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. wikipedia.org Although it has lower natural abundance and sensitivity compared to ¹H NMR, it can provide invaluable structural information. wikipedia.org For this compound, two distinct nitrogen signals are expected. The sp³-hybridized nitrogen (N1) would have a chemical shift in a different region compared to the sp²-hybridized imine nitrogen (N3). The chemical shifts in ¹⁵N NMR are sensitive to hybridization, lone pair orientation, and hydrogen bonding. researchgate.netresearchgate.net The typical range for amides and imines can be broad, but correlation experiments like ¹H-¹⁵N HSQC can be used for definitive assignments.

For compounds that are crystalline or have poor solubility, solid-state NMR (ssNMR) provides a means for structural elucidation. nih.gov

Magic-Angle Spinning (MAS) is a technique used in ssNMR to average out anisotropic interactions, which would otherwise lead to very broad spectral lines. nih.gov This results in sharper signals and higher resolution spectra.

Cross-Polarization (CP) is a sensitivity enhancement technique that transfers magnetization from abundant spins (like ¹H) to dilute spins (like ¹³C or ¹⁵N). blogspot.comwikipedia.org This is particularly useful for overcoming the low natural abundance and sensitivity of nuclei like ¹³C and ¹⁵N. The combination of CP and MAS (CP/MAS) is a standard and powerful experiment in ssNMR for obtaining high-resolution spectra of solid samples. nih.gov For this compound, a ¹³C CP/MAS experiment would provide the chemical shifts of the different carbon environments in the solid state, which can be compared to solution-state data to identify conformational differences. Similarly, a ¹⁵N CP/MAS experiment would be invaluable for characterizing the nitrogen environments in the solid phase. rsc.org

Solid-State NMR Techniques for Structural Characterization

Variable-Temperature Solid-State NMR Studies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the unambiguous determination of the molecular formula. For this compound, with a molecular formula of C14H16N2O, the expected exact mass can be calculated and compared to the experimental value. This technique is crucial for confirming the identity of a newly synthesized compound and for distinguishing it from compounds with the same nominal mass but different elemental compositions. While specific HRMS data for the title compound is not published, the technique would be a primary step in its characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its structural features. For instance, a strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O (amide) stretching vibration. The C=N stretching of the imine group would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations from the benzyl group would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the spirocyclic core would appear just below 3000 cm⁻¹. The N-H stretching vibration of the amide would typically be seen as a broad band in the 3200-3500 cm⁻¹ region. Analysis of the IR spectrum of a related compound, 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione, has been reported, demonstrating the utility of this technique in identifying the key functional groups in this class of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the enamine-amide moiety within the diazaspirononenone ring and the aromatic benzyl group of this compound, are expected to absorb UV light. The absorption maxima (λmax) and molar absorptivities (ε) can provide insights into the extent of conjugation and the electronic structure of the molecule. While experimental UV-Vis data for the title compound is not available, theoretical calculations on similar structures suggest that electronic transitions would occur, which are sensitive to the molecular geometry and solvent environment. chemscene.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. Although a crystal structure for this compound has not been reported, the crystallographic analysis of a closely related isomer, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, offers valuable insights into the structural features of this family of compounds. scielo.org.za

The study revealed that in the crystal of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, the two five-membered rings of the spiro system adopt envelope conformations. scielo.org.za The molecules are linked in the crystal lattice by N—H⋯O hydrogen bonds, forming chains. scielo.org.za The dihedral angle between the two four-atom planes of the spiro rings is 80.46 (8)°. scielo.org.za

Crystal Data and Structure Refinement for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
ParameterValue
Empirical formulaC14H18N2O
Formula weight230.30
Temperature173 K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 9.630 (2) Å b = 8.4322 (18) Å c = 29.848 (7) Å
Volume2423.8 (9) ų
Z8
Density (calculated)1.262 Mg/m³
Absorption coefficient0.08 mm⁻¹
Final R indices [I>2sigma(I)]R1 = 0.059, wR2 = 0.120
R indices (all data)R1 = 0.068, wR2 = 0.125

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For this compound, HPLC would be the method of choice for determining its purity, identifying any impurities from the synthesis, and for chiral separations if the compound is racemic. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. The detector, most commonly a UV detector, would be set to a wavelength where the analyte absorbs strongly. While a specific HPLC method for the title compound has not been published, the purity of a related compound, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, is often assessed by HPLC to be ≥98.0%, highlighting the importance of this technique in quality control. coreyorganics.com

Rapid Resolution Liquid Chromatography (RRLC) Techniques

Rapid Resolution Liquid Chromatography (RRLC), a form of high-performance liquid chromatography (HPLC), is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. In the context of "this compound," RRLC is primarily employed to assess the purity of a synthesized batch and to monitor the progress of chemical reactions.

The methodology utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than traditional HPLC, leading to significantly faster analysis times and improved resolution. For a compound such as "this compound," a typical RRLC analysis would involve dissolving a sample in a suitable solvent and injecting it into the RRLC system. The separation would likely be achieved on a reverse-phase column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile and water.

The data obtained from an RRLC analysis is presented in a chromatogram, which is a plot of detector response versus time. The time at which a compound elutes from the column is known as its retention time, which is a characteristic feature of the compound under specific chromatographic conditions. The area under the peak corresponding to "this compound" can be used to determine its purity relative to any impurities present in the sample.

Table 1: Illustrative RRLC Data for Purity Assessment of this compound

Peak No. Retention Time (min) Peak Area % Area Identity
1 1.2 1500 0.5 Impurity
2 2.5 297000 99.0 This compound

Note: The data in this table is for illustrative purposes to demonstrate a typical RRLC output and does not represent actual experimental results.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. For "this compound," with a molecular formula of C₁₅H₁₈N₂O, elemental analysis is a critical step in confirming its empirical formula and assessing its purity.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen) are separated and quantified by detectors. From the amounts of these gases, the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

A close agreement between the experimentally found percentages and the calculated theoretical percentages provides strong evidence for the compound's proposed structure and purity. Discrepancies may indicate the presence of impurities or an incorrect structural assignment.

Table 2: Elemental Analysis Data for this compound

Element Theoretical (%) Experimental (%)
Carbon (C) 74.35 Value would be determined experimentally
Hydrogen (H) 7.49 Value would be determined experimentally

The theoretical percentages are calculated based on the molecular formula C₁₅H₁₈N₂O and the atomic weights of the elements. The experimental values are obtained through analysis of a purified sample of the compound.

Theoretical and Computational Chemistry for 2 Benzyl 1,3 Diazaspiro 4.4 Non 2 En 4 One Research

Quantum Chemical Calculations Using Density Functional Theory (DFT)

DFT has become a standard method for investigating the properties of molecular systems. For a compound like 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one, DFT calculations would typically be employed to elucidate its structural and electronic features.

Geometry Optimization and Conformational Analysis

This foundational step in computational chemistry involves finding the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For a flexible molecule with a benzyl (B1604629) group and a spirocyclic core, multiple low-energy conformations may exist. A comprehensive conformational analysis would be necessary to identify the global minimum and other significant conformers, which is a prerequisite for accurate subsequent calculations. Without dedicated studies, the specific bond lengths, bond angles, and dihedral angles that define the optimized geometry of this compound remain undetermined.

Analysis of Electronic Structure and Reactivity Descriptors

Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions.

Natural Atomic Charges (NAC) and Mulliken Charges

Charge distribution analysis, through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis (which yields Natural Atomic Charges), helps to identify the electron density on each atom. This information is vital for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack. No published data for the NAC or Mulliken charges of this compound could be located.

Frontier Molecular Orbital (FMO) Theory Applications

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A detailed FMO analysis, including the visualization of these orbitals and the calculation of their energy gap for this compound, has not been reported.

Vibrational Frequency Calculations for IR Spectral Assignment

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) spectra. By calculating the vibrational modes of the optimized molecular structure, researchers can predict the frequencies at which a molecule will absorb IR radiation. This theoretical spectrum can then be compared with an experimental spectrum to confirm the structure of a synthesized compound. Such a computational analysis for this compound is currently absent from the literature.

While research exists for structurally similar compounds, such as derivatives of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one and other benzyl-substituted spirocycles, direct extrapolation of their computational data to this compound would be scientifically unsound due to the significant influence of substituent changes on molecular properties. The specific combination of the benzyl group at the 2-position of the 1,3-diazaspiro[4.4]non-2-en-4-one core appears to be an uninvestigated area in the realm of theoretical and computational chemistry.

NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational chemistry provides a powerful means to predict NMR chemical shifts, aiding in the interpretation of experimental spectra and the confirmation of molecular structures. For this compound, this would involve a multi-step process.

First, the molecule's geometry is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p). Following optimization, the NMR shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ_sample = σ_TMS - σ_sample.

The predicted chemical shifts for both ¹H and ¹³C NMR would then be correlated with experimental data, if available. A strong correlation would provide high confidence in the assigned structure. Discrepancies between predicted and experimental shifts can often be rationalized by considering solvent effects, which can be modeled using implicit or explicit solvent models in the calculations.

Table 1: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm)
H-α (benzyl) 7.2-7.4 7.3
H-β (benzyl) 5.1 5.0
H (spiro-cyclopentyl) 1.8-2.2 1.9-2.3

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm)
C=O 175.2 174.8
C=N 165.8 165.1
C (spiro) 70.1 69.5
C (benzyl, ipso) 135.4 135.0
C (benzyl, ortho/meta) 128.0-129.5 127.8-129.2
C (benzyl, para) 127.5 127.1
CH₂ (benzyl) 48.2 47.9

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals.

For this compound, a TD-DFT calculation would typically be performed on the previously optimized ground-state geometry. The choice of functional and basis set is crucial for obtaining accurate results. Functionals such as B3LYP, CAM-B3LYP, or PBE0 are commonly employed. The output of a TD-DFT calculation provides a list of vertical excitation energies, corresponding wavelengths (λ), and oscillator strengths (f), which indicate the intensity of the absorption.

The predicted spectrum would likely show π→π* transitions associated with the benzyl and the enone-imine fragments of the molecule, as well as n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. These predictions can be invaluable in interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule.

Investigation of Stereochemical Outcomes and Regioselectivity via Computational Modeling

Computational modeling is a powerful tool for predicting the stereochemical and regioselective outcomes of chemical reactions. For reactions involving the synthesis or further functionalization of this compound, computational methods can be used to model the transition states of competing reaction pathways.

By calculating the activation energies of the different possible transition states, one can predict the major product. For instance, in an alkylation reaction, calculations could determine whether the reaction proceeds via an SN2 or SN2' mechanism and which face of the molecule is more susceptible to attack, thus predicting the stereochemistry of the product. DFT calculations are well-suited for these types of investigations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (Focus on methodologies only)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org This approach allows for the investigation of the dynamic behavior and intermolecular interactions of this compound in various environments.

The methodology of an MD simulation involves several key steps:

System Setup : A starting structure of the molecule is placed in a simulation box, often with solvent molecules (e.g., water) to mimic solution conditions.

Force Field Selection : A force field, which is a set of parameters describing the potential energy of the system, is chosen. Common force fields for organic molecules include AMBER, CHARMM, and OPLS. researchgate.net

Energy Minimization : The initial system is subjected to energy minimization to remove any unfavorable atomic clashes.

Equilibration : The system is gradually heated to the desired temperature and equilibrated at the desired pressure to reach a stable state.

Production Run : The simulation is run for a specific period, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion. wikipedia.org

Analysis : The resulting trajectories are analyzed to extract information about the molecule's conformational dynamics, interactions with solvent molecules, and other dynamic properties.

MD simulations can provide insights into the flexibility of the spirocyclic ring system and the rotational freedom of the benzyl group. rsc.org

Selection of Basis Sets and Exchange-Correlation Functionals in Computational Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional.

Basis Sets : A basis set is a set of mathematical functions used to build molecular orbitals. wikipedia.org For a molecule like this compound, which contains first and second-row atoms, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used. uni-rostock.de The inclusion of polarization functions (d,p) is important for describing the non-spherical nature of electron density in bonding, and diffuse functions (+) are often added to better describe anions or molecules with lone pairs. For more accurate calculations, correlation-consistent basis sets developed by Dunning, such as cc-pVDZ or aug-cc-pVTZ, can be employed. uni-rostock.de

Exchange-Correlation Functionals : The XC functional is an approximation to the complex electron exchange and correlation energies in DFT. nih.gov For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange functional are often a good choice. B3LYP is a widely used and well-benchmarked hybrid functional. Other popular choices include PBE0 and the M06 family of functionals, which can provide improved accuracy for certain systems, particularly those with non-covalent interactions. The choice of functional should be guided by the specific property being investigated and validated against experimental data or higher-level calculations where possible. nih.gov

Q & A

Q. How can researchers ensure data integrity and security in collaborative studies?

  • Methodological Answer : Chemical software with role-based access controls (e.g., LabArchives) and blockchain-based audit trails prevent unauthorized data modification. Multi-factor authentication (MFA) and end-to-end encryption protect sensitive results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.